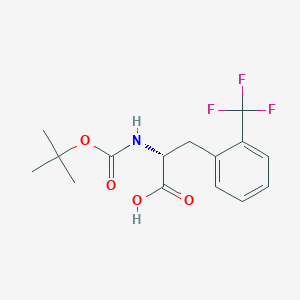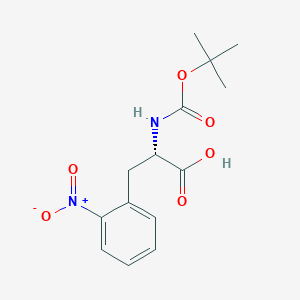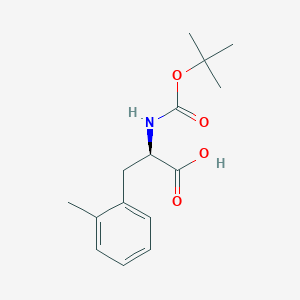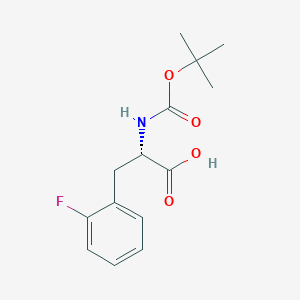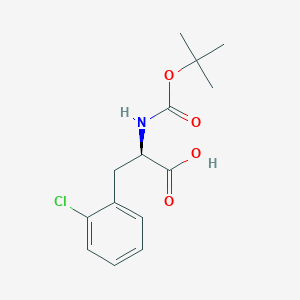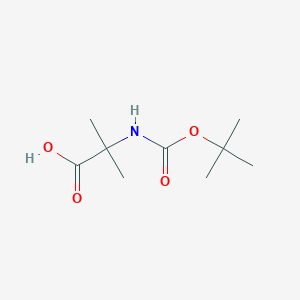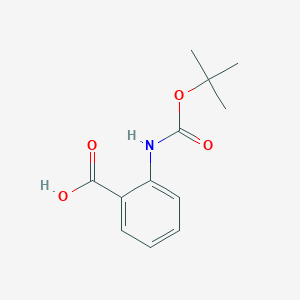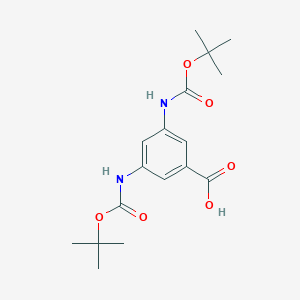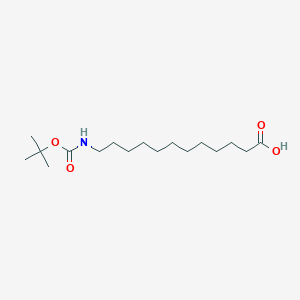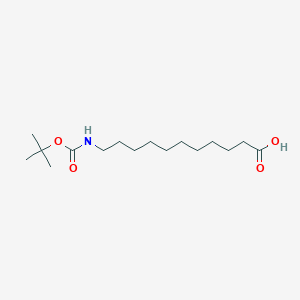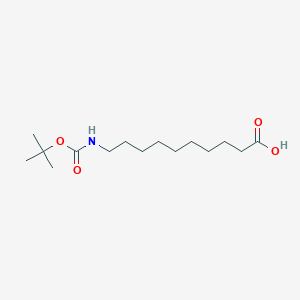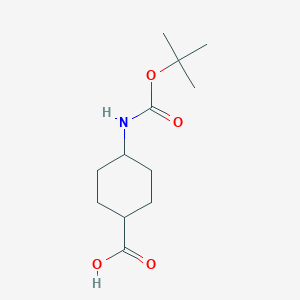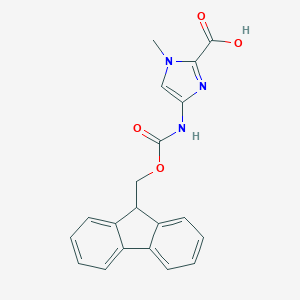
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Overview
Description
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods: In an industrial setting, the production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves the use of resins such as 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid group during the synthesis . The Fmoc group is introduced using reagents like Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide), which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Major Products: The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further functionalization or elongation of the peptide chain .
Scientific Research Applications
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis (SPPS).
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the design of therapeutic peptides and the study of enzyme mechanisms.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The primary mechanism of action for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build complex peptides .
Comparison with Similar Compounds
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Alanine: Similar in function but with a different side chain.
Fmoc-Phenylalanine: Features an aromatic side chain, providing different hydrophobic interactions.
Uniqueness: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid is unique due to its imidazole ring, which can participate in hydrogen bonding and metal coordination, making it valuable in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUJLUWSTBUALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426690 | |
| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252206-28-3 | |
| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
